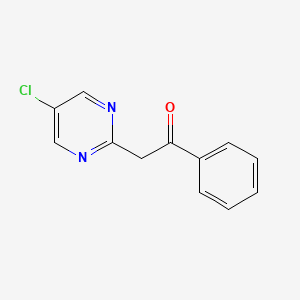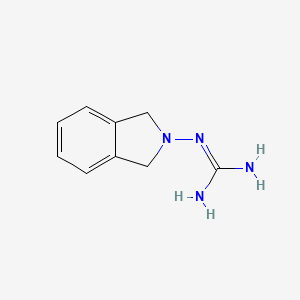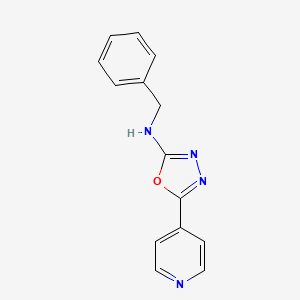
1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzenesulfonyl group, a chlorine atom, and a pyridin-2-yl group attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole in the presence of a palladium catalyst.
Chlorination: The chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
科学的研究の応用
1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
- 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-3-yl)-1H-indole
- 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-4-yl)-1H-indole
- 1-(Benzenesulfonyl)-3-bromo-2-(pyridin-2-yl)-1H-indole
Uniqueness
1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs
特性
| 88207-54-9 | |
分子式 |
C19H13ClN2O2S |
分子量 |
368.8 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-3-chloro-2-pyridin-2-ylindole |
InChI |
InChI=1S/C19H13ClN2O2S/c20-18-15-10-4-5-12-17(15)22(19(18)16-11-6-7-13-21-16)25(23,24)14-8-2-1-3-9-14/h1-13H |
InChIキー |
DPNRORYQAUOIJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



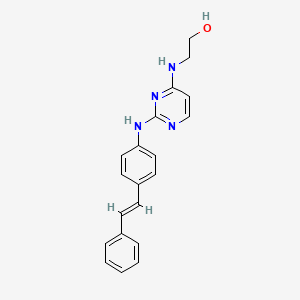


![1-Benzyl-3-[1-(1h-indol-3-yl)ethyl]piperidin-4-one](/img/structure/B12905657.png)
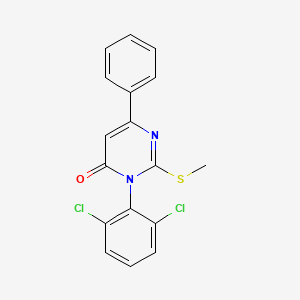
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
